molecular formula C17H29N5O2 B6698851 N-[3-(dimethylamino)cyclopentyl]-2-(1-ethylpyrazol-4-yl)morpholine-4-carboxamide

N-[3-(dimethylamino)cyclopentyl]-2-(1-ethylpyrazol-4-yl)morpholine-4-carboxamide

Cat. No.: B6698851
M. Wt: 335.4 g/mol
InChI Key: CUGXNGNECMMYLK-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)cyclopentyl]-2-(1-ethylpyrazol-4-yl)morpholine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrazole ring, and a cyclopentyl group with a dimethylamino substituent.

Properties

IUPAC Name

N-[3-(dimethylamino)cyclopentyl]-2-(1-ethylpyrazol-4-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2/c1-4-22-11-13(10-18-22)16-12-21(7-8-24-16)17(23)19-14-5-6-15(9-14)20(2)3/h10-11,14-16H,4-9,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGXNGNECMMYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CN(CCO2)C(=O)NC3CCC(C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)cyclopentyl]-2-(1-ethylpyrazol-4-yl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is synthesized by reacting cyclopentanone with dimethylamine under acidic conditions to form the dimethylamino cyclopentyl intermediate.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by reacting ethyl hydrazine with an appropriate diketone under reflux conditions.

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with an appropriate halide under basic conditions.

    Coupling Reactions: The final step involves coupling the cyclopentyl intermediate, the pyrazole ring, and the morpholine ring using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)cyclopentyl]-2-(1-ethylpyrazol-4-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[3-(dimethylamino)cyclopentyl]-2-(1-ethylpyrazol-4-yl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)cyclopentyl]-2-(1-ethylpyrazol-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[3-(dimethylamino)cyclopentyl]-2-(1-ethylpyrazol-4-yl)morpholine-4-carboxamide can be compared with similar compounds such as:

    4-Methoxyphenethylamine: Used as a precursor in organic synthesis and has applications in the development of pharmaceuticals.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry and catalysis.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

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